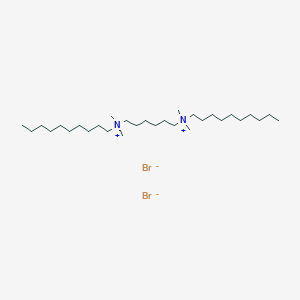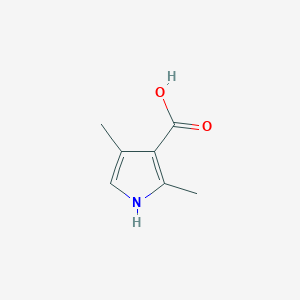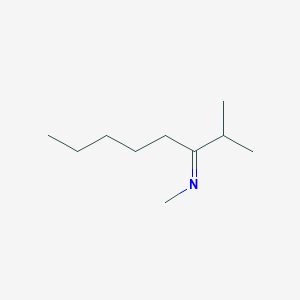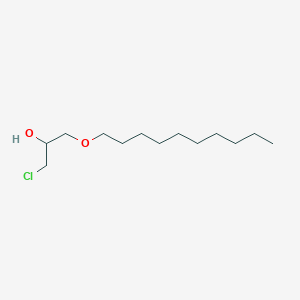
2-Propanol, 1-chloro-3-(decyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-chloro-3-(decyloxy)-, also known as IodoCyclized Oxytocin (ICOT), is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. ICOT is a cyclic peptide that is formed by the cyclization of oxytocin with an iodinated decyloxy group. This modification enhances the stability and bioavailability of the peptide, making it a promising candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of ICOT is not fully understood, but it is believed to involve the activation of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including social behavior, reproduction, and stress response. Activation of the oxytocin receptor by ICOT may lead to the inhibition of cancer cell growth and proliferation, as well as the enhancement of chemotherapy efficacy.
Biochemische Und Physiologische Effekte
ICOT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, ICOT has been shown to have anti-inflammatory and analgesic effects. ICOT has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ICOT has several advantages for use in laboratory experiments. It is stable and has a long half-life, making it easy to handle and store. Additionally, ICOT is highly selective for the oxytocin receptor, reducing the risk of off-target effects. However, ICOT is relatively expensive and requires careful handling to ensure purity and stability.
Zukünftige Richtungen
There are several future directions for research on ICOT. One area of interest is the development of ICOT-based therapies for various types of cancer. Additionally, there is interest in exploring the potential of ICOT for the treatment of other diseases, such as Alzheimer's disease and depression. Further research is also needed to fully understand the mechanism of action of ICOT and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of ICOT involves the reaction of oxytocin with an iodinated decyloxy group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of the reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
ICOT has been extensively studied for its potential therapeutic applications. One of the most promising applications of ICOT is in the treatment of various types of cancer. ICOT has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ICOT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
18371-72-7 |
|---|---|
Produktname |
2-Propanol, 1-chloro-3-(decyloxy)- |
Molekularformel |
C13H27ClO2 |
Molekulargewicht |
250.8 g/mol |
IUPAC-Name |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
InChI-Schlüssel |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
Kanonische SMILES |
CCCCCCCCCCOCC(CCl)O |
Andere CAS-Nummern |
18371-72-7 |
Synonyme |
1-Chloro-3-(decyloxy)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



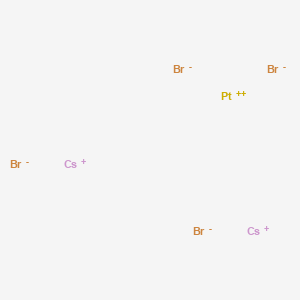

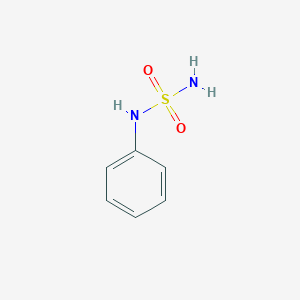
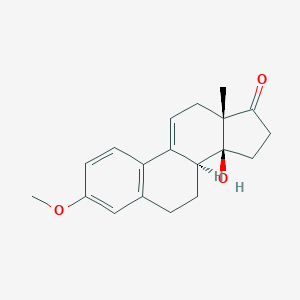
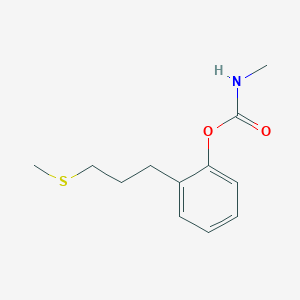
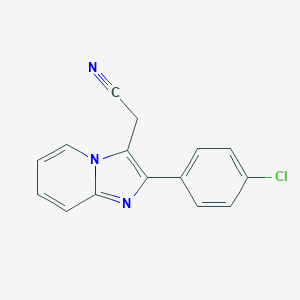
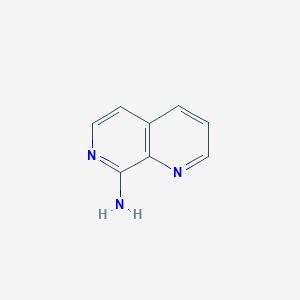
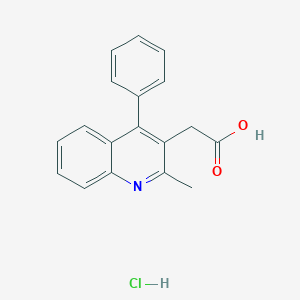
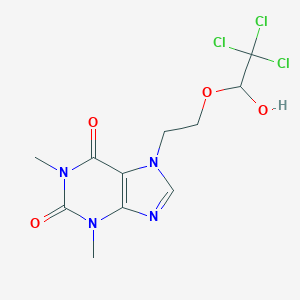
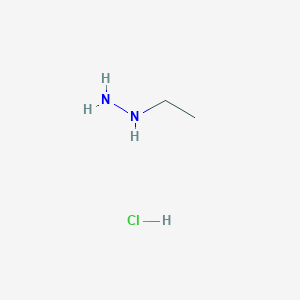
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
